N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide
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Overview
Description
N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a fluorinated benzaldehyde derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including alkylation and coupling reactions, to introduce the but-2-ynamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethyl}but-2-ynamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chlorophenyl]ethyl}but-2-ynamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-bromophenyl]ethyl}but-2-ynamide: Contains a bromine atom, which may influence its reactivity and biological effects.
Uniqueness
The presence of the fluorine atom in N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromo-3-fluoroacetophenone to form an intermediate, which is then reacted with 1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine to form the final product.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole", "4-bromo-3-fluoroacetophenone", "1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine", "but-2-ynoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "triethylamine (TEA)" ], "Reaction": [ "Step 1: Synthesis of 4-(3-fluoro-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-3-bromoacetophenone by reacting 3,5-dimethyl-1H-pyrazole with 4-bromo-3-fluoroacetophenone in the presence of DCC and DMAP in dichloromethane.", "Step 2: Synthesis of 1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine by reacting 4-(3-fluoro-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-3-bromoacetophenone with 1-(2-aminoethyl)-4-(3-fluorophenyl)piperazine in the presence of TEA in methanol.", "Step 3: Synthesis of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide by reacting 1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine with but-2-ynoic acid in the presence of DCC and DMAP in dichloromethane/ethyl acetate and subsequent purification using diethyl ether." ] } | |
CAS No. |
2411249-53-9 |
Molecular Formula |
C17H18FN3O |
Molecular Weight |
299.3 |
Purity |
95 |
Origin of Product |
United States |
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